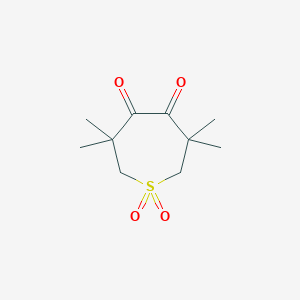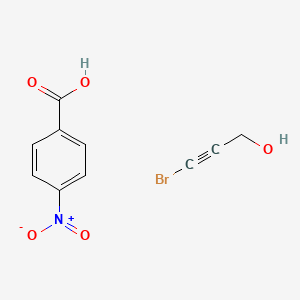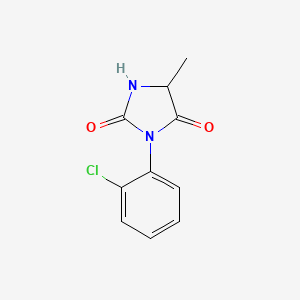
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide is an organic compound with the molecular formula C10H16O4S. It is a derivative of thiepanedione, characterized by the presence of two methyl groups at positions 3 and 6, and a dioxide group at position 1,1.
Métodos De Preparación
The synthesis of 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide typically involves the oxidation of 3,3,6,6-tetramethyl-4,5-thiepanedione. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and efficient, making them suitable for large-scale production .
Análisis De Reacciones Químicas
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding thiepanedione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide include other thiepanedione derivatives such as:
3,3,6,6-Tetramethyl-4,5-thiepanedione: Lacks the dioxide group, making it less reactive in certain chemical reactions.
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-sulfone: Contains a sulfone group instead of a dioxide group, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
50462-40-3 |
|---|---|
Fórmula molecular |
C10H16O4S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethyl-1,1-dioxothiepane-4,5-dione |
InChI |
InChI=1S/C10H16O4S/c1-9(2)5-15(13,14)6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
Clave InChI |
IPNVHWMQWHXLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CS(=O)(=O)CC(C(=O)C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)




![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)




